3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-13(17,8-19-3)7-15-12(16)9-4-5-11(18-2)10(14)6-9/h4-6,17H,7-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXSYYZAPZXCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Dihalobenzenes
A validated approach involves methoxylation of 3,4-difluorobromobenzene, as demonstrated in the synthesis of 3-methoxy-4-fluorobenzaldehyde (CN112299967B). Adapting this method:
- Reaction with sodium methoxide in methanol at 50–65°C for 2–6 hours introduces the methoxy group at the 4-position.
- Hydrolysis of the bromine to a carboxylic acid via Grignard formation and subsequent quenching with dimethylformamide (DMF) yields the benzoic acid derivative.
Optimized Conditions :
Directed Ortho-Metalation (DoM)
Alternative routes employ DoM strategies to install fluorine and methoxy groups sequentially:
- Lithiation of 4-methoxybenzoic acid derivatives using lithium diisopropylamide (LDA).
- Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).
Challenges :
- Regioselective fluorination at the 3-position requires steric and electronic directing effects from the methoxy group.
- Yield : ~60–70% in similar systems, necessitating optimization.
Synthesis of the Amine Component: 2-Hydroxy-2-Methyl-3-(Methylthio)Propylamine
Thiol-Epoxide Ring-Opening
A two-step protocol derived from epichlorohydrin derivatives:
- Epoxide formation : Reaction of epichlorohydrin with methyl mercaptan under basic conditions to yield 3-(methylthio)propylene oxide.
- Aminolysis : Ring-opening with ammonia or tert-butylamine to install the amine group, followed by hydrolysis to the primary amine.
Key Parameters :
Reductive Amination
Alternative pathway using ketone intermediates:
- Synthesis of 2-hydroxy-2-methyl-3-(methylthio)propanal via oxidation of the corresponding alcohol.
- Reductive amination with ammonium acetate and sodium cyanoborohydride.
Yield : ~65–75% in analogous reductive aminations.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
- Activation : Conversion of 3-fluoro-4-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Reaction with amine : Slow addition of the amine to the acid chloride in dichloromethane or chloroform at 0–5°C.
Conditions :
BTC-Activated Coupling
Bis(trichloromethyl) carbonate (BTC) offers a safer alternative to phosgene for in situ activation:
- Reaction stoichiometry : 0.33–0.5 equivalents of BTC relative to the carboxylic acid.
- Temperature : −5°C to 5°C during BTC addition to minimize side reactions.
Advantages :
Coupling Reagent-Assisted Methods
Employing carbodiimides (EDCI, DCC) or uronium salts (HATU):
- EDCI/HOBt system : 1.2 equivalents of EDCI and hydroxybenzotriazole (HOBt) in dichloromethane.
- Reaction time : 12–24 hours at room temperature.
Yield Comparison :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BTC | Chloroform | 0–5°C | 85.5 |
| EDCI/HOBt | DCM | RT | 78.2 |
| HATU | DMF | RT | 82.4 |
Purification and Characterization
Column Chromatography
Recrystallization
- Solvent system : Ethyl acetate/hexane (1:3) for final benzamide crystallization.
Spectroscopic Validation
- ¹H-NMR : Characteristic signals for methoxy (δ 3.85 ppm), fluorine-coupled aromatic protons (δ 7.2–7.5 ppm), and methylthio (δ 2.1 ppm).
- HPLC : Retention time alignment with authenticated standards.
Challenges and Optimization Opportunities
- Steric Hindrance : The tertiary alcohol in the amine component may slow coupling kinetics. Solutions include elevated temperatures (40–50°C) or microwave-assisted synthesis.
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to preserve the methylthio group.
- Scale-Up Considerations : BTC-mediated coupling demonstrates industrial viability with yields >80% at multi-gram scales.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles at the fluoro position.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique functional groups make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the benzamide core provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Key Observations:
- Fluorine Position : The target compound’s 3-fluoro substituent contrasts with flutolanil’s 2-CF₃ group, which may influence electronic effects and bioactivity .
- N-Substituent Complexity : The target’s branched hydroxy-methylthio chain differs from simpler substituents (e.g., chlorophenyl in ) and may enhance metal coordination or solubility .
Spectroscopic Properties
- IR Spectroscopy :
- NMR :
- Compound 3k : 4-OCH₃ appears as a singlet at ~3.8 ppm (¹H-NMR), while fluorine causes splitting in adjacent protons.
Biological Activity
3-Fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide can be described as follows:
- Molecular Formula : C13H16FNO3S
- Molecular Weight : 273.34 g/mol
- Key Functional Groups :
- Fluoro group
- Hydroxy group
- Methoxy group
- Amide linkage
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound may share these mechanisms due to the presence of the benzamide moiety, which is known for its interaction with biological targets such as protein kinases and other enzymes involved in cancer progression.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| HeLa (Cervical) | 20 | Cell cycle arrest | |
| A549 (Lung) | 18 | Inhibition of proliferation |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored, particularly regarding its activity against protein kinases. The benzamide structure is known to interact with ATP-binding sites, suggesting that this compound may modulate kinase activity, which is crucial for various cellular processes including proliferation and survival.
The proposed mechanisms by which 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been documented to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : The presence of the hydroxy group may enhance the compound's ability to induce programmed cell death in malignant cells.
- Cell Cycle Modulation : Evidence suggests that this compound could interfere with the cell cycle, particularly at the G1/S transition.
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings. For example:
- Case Study A : A patient with advanced breast cancer treated with a related benzamide derivative showed a significant reduction in tumor size after 12 weeks of treatment.
- Case Study B : In a clinical trial involving patients with non-small cell lung cancer, a related compound demonstrated improved survival rates when combined with standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
